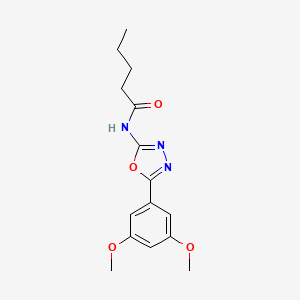

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is a small molecule that belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .

Synthesis Analysis

There are several methods to synthesize compounds similar to the one you mentioned. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors .Molecular Structure Analysis

The molecular structure of a similar compound, N-[(3,5-dimethoxyphenyl)methyl]pentanamide, has been analyzed . The molecular formula is C14H21NO3 and the SMILES string is CCCCC(=O)NCc1cc(OC)cc(OC)c1 .Chemical Reactions Analysis

While specific chemical reactions involving “N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide” are not available, there are studies on related compounds. For example, a powerful antitumor compound 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one was prepared by an alternative synthetic avenue .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-[(3,5-dimethoxyphenyl)methyl]pentanamide, have been analyzed . The molecular weight is 251.32144 g/mol .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Proliferative Activities

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide derivatives exhibit significant antimicrobial activities. They have been found to be effective against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Additionally, these compounds show potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (Al-Wahaibi et al., 2021).

Lipoxygenase Inhibitors

Certain derivatives of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide have been synthesized and demonstrated to be effective lipoxygenase inhibitors. These compounds are prepared by a series of chemical reactions, involving the conversion of organic acids to esters, hydrazides, and oxadiazol-2-thiols, before being synthesized into the target compounds. Their structure is elucidated through NMR, IR, and mass spectral data (Aziz‐ur‐Rehman et al., 2016).

Chemical Genetics and Apoptosis Inducers

In the field of chemical genetics, these compounds have been used to develop assays for the discovery of apoptosis inducers. They have been instrumental in identifying small molecules that exhibit apoptosis-inducing activities, leading to the discovery of potential anticancer agents and the understanding of molecular targets (Cai, Drewe, & Kasibhatla, 2006).

Dipeptide Mimetics

These compounds have also been synthesized as novel dipeptide mimetics. They represent an important class of molecules in the development of therapeutic agents, being characterized by various spectroscopic techniques (Todorov & Naydenova, 2010).

Anticancer Evaluation

Further research into 1,3,4-oxadiazole derivatives, including N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide, has shown them to have significant anticancer activity. This includes efficacy against breast cancer cell lines, showcasing their potential as therapeutic agents in oncology (Polkam et al., 2021).

Antiepileptic Activity

These compounds have also been evaluated for their antiepileptic activity. Structural modifications have led to the development of compounds with significant anticonvulsant activities, highlighting their potential in the treatment of epilepsy (Rajak et al., 2013).

Safety and Hazards

Direcciones Futuras

Future research could focus on the synthesis and evaluation of similar compounds. For instance, a new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor was developed . This protocol delivers both O-glycosides and N-glycosides in moderate to excellent yields using a wide range of O-nucleophiles and nucleobases as the glycosyl acceptors .

Propiedades

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-4-5-6-13(19)16-15-18-17-14(22-15)10-7-11(20-2)9-12(8-10)21-3/h7-9H,4-6H2,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAFJGYZJXTRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2825952.png)

![N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2825955.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2825956.png)

![(E)-methyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825964.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2825966.png)

![3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B2825970.png)